Propargyl-PEG4-CH2CO2-NHS: A Technical Guide for Bioconjugation and Drug Development
Propargyl-PEG4-CH2CO2-NHS: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional crosslinker integral to modern bioconjugation and drug development. It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The molecule is further functionalized with a hydrophilic tetraethylene glycol (PEG4) spacer, which enhances the solubility and reduces the aggregation of the resulting conjugates. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
Propargyl-PEG4-CH2CO2-NHS is a versatile tool for covalently linking molecules. Its properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Propargyl-PEG4-CH2CO2-NHS | [1] |
| Synonyms | Propargyl-PEG3-CH2COONHS, 2,5-dioxopyrrolidin-1-yl 3,6,9,12-tetraoxapentadec-14-ynoate | [2] |
| CAS Number | 2144777-76-2 | [1] |
| Molecular Formula | C₁₅H₂₁NO₈ | [1] |
| Molecular Weight | 343.33 g/mol | [1] |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid or liquid | |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | Store at -20°C, desiccated. Avoid moisture. | [5] |
Mechanism of Action and Key Applications
The utility of Propargyl-PEG4-CH2CO2-NHS stems from its two orthogonal reactive groups, enabling a two-step conjugation strategy. This is particularly valuable in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[6][7]
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Amine Conjugation: The NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins or the N-terminus of peptides) at a pH of 7.2-8.5 to form a stable, irreversible amide bond.[8]
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Click Chemistry: The terminal propargyl (alkyne) group is ready for a highly specific and efficient CuAAC reaction with an azide-modified molecule to form a stable triazole linkage.[9]
The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the final conjugate, which can be crucial for biological applications by preventing aggregation and improving pharmacokinetic properties.[4]
A primary application is in the construction of PROTACs . These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Propargyl-PEG4-CH2CO2-NHS can serve as the linker connecting the target protein ligand to the E3 ligase ligand.
Experimental Protocols
The following protocols are representative of the key reactions involving Propargyl-PEG4-CH2CO2-NHS.
Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Molecule (e.g., a Peptide or Protein)
This protocol describes the first step in a two-step conjugation workflow: the attachment of the linker to a biomolecule.
Materials:
-
Amine-containing biomolecule (e.g., peptide, protein)
-
Propargyl-PEG4-CH2CO2-NHS
-
Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which would compete with the reaction.
-
Prepare the Linker Solution: Immediately before use, dissolve Propargyl-PEG4-CH2CO2-NHS in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Perform the Conjugation: Add a 5 to 20-fold molar excess of the dissolved linker to the biomolecule solution. The optimal ratio may need to be determined empirically.
-
Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.
-
Purify the Conjugate: Remove the unreacted linker and NHS byproduct by size-exclusion chromatography (for macromolecules), dialysis, or another suitable chromatographic method.
-
Characterize: Confirm the successful conjugation and purity of the alkyne-modified biomolecule using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the alkyne-modified biomolecule from Protocol 1 with an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Reaction buffer (e.g., PBS)
-
Purification system
Procedure:
-
Prepare Reactants: Dissolve the alkyne-modified biomolecule and the azide-containing molecule in the reaction buffer.
-
Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water), and THPTA (e.g., 50 mM in water).
-
Initiate the Reaction: In a typical reaction, combine the alkyne and azide (B81097) partners. Add the THPTA ligand to the CuSO₄ solution and vortex briefly. Then, add the CuSO₄/THPTA mixture to the reaction, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) species. A common final concentration is 1-2 mM CuSO₄, 5-10 mM sodium ascorbate, and 2-4 mM THPTA.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by HPLC or LC-MS.
-
Purify the Final Conjugate: Purify the final product using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove the copper catalyst, excess reagents, and any unreacted starting materials.
Application in a Signaling Pathway: PROTAC-Mediated Degradation of EGFR
A significant application of linkers like Propargyl-PEG4-CH2CO2-NHS is in the synthesis of PROTACs to modulate cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[6] PROTACs have been developed to target mutant forms of EGFR for degradation, offering a strategy to overcome drug resistance to traditional EGFR inhibitors.[10]
The workflow for creating and utilizing an EGFR-targeting PROTAC can be visualized as follows:
Caption: Workflow for the synthesis and mechanism of an EGFR-targeting PROTAC.
The logical flow for the application of Propargyl-PEG4-CH2CO2-NHS in modulating the EGFR signaling pathway is depicted in the following diagram:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Alkyne Modifier I, NHS ester [PEG1 alkyne NHS ester] | AAT Bioquest [aatbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 6. Discovery of potent small molecule PROTACs targeting mutant EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and degradation effect of PROTACs targeting EGFR triple mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS Number Search List | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
